2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile
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Overview
Description
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is a chemical compound known for its unique structure and properties. It is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry. The compound features a chloro-substituted benzene ring, a nitrile group, and a morpholinone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile typically involves the following steps:
Formation of the Morpholinone Ring: This step involves the reaction of a suitable amine with an epoxide to form the morpholinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like rivaroxaban.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile involves its interaction with specific molecular targets. For instance, in the case of its use as an intermediate in the synthesis of anticoagulants, the compound’s derivatives inhibit Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of thrombin and ultimately reduces blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: A direct Factor Xa inhibitor used as an anticoagulant.
Edoxaban: Another Factor Xa inhibitor with similar anticoagulant properties.
Uniqueness
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is unique due to its specific structural features that allow for versatile chemical modifications. Its morpholinone moiety and chloro-substituted benzene ring provide distinct reactivity patterns compared to other similar compounds .
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-9(2-1-8(10)6-13)14-3-4-16-7-11(14)15/h1-2,5H,3-4,7H2 |
InChI Key |
FTLBHSXPWKQRMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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